
"Demethylcephalotaxinone natural source and
isolation"

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Demethylcephalotaxinone

Cat. No.: B1158314 Get Quote

--INVALID-LINK-- --INVALID-LINK-- Cephalotaxus alkaloids are a group of natural products, of

which homoharringtonine and harringtonine have been used for the treatment of acute myeloid

leukemia. Demethylcephalotaxinone is a member of this family and is an important

intermediate in the synthesis of other Cephalotaxus alkaloids. As such, it has been the target of

many total syntheses. --INVALID-LINK-- Cephalotaxus alkaloids are a group of natural

products, of which homoharringtonine and harringtonine have been used for the treatment of

acute myeloid leukemia. Demethylcephalotaxinone is a member of this family and is an

important intermediate in the synthesis of other Cephalotaxus alkaloids. As such, it has been

the target of many total syntheses. --INVALID-LINK-- The first total synthesis of (±)-

demethylcephalotaxinone was reported by Auerbach and Weinreb in 1972. The synthesis is

convergent, with the key step being the formation of the C ring of the molecule by an

intramolecular Michael reaction. The starting materials are 2-iodo-3-methoxyaniline and the

Weinreb amide of cyclopent-1-enecarboxylic acid. --INVALID-LINK-- The first asymmetric total

synthesis of (−)-demethylcephalotaxinone was reported by Ziegler and coworkers in 1974.

The key step is an intramolecular Diels-Alder reaction of a cyclopentadiene derivative. The

starting material is D-glutamic acid. --INVALID-LINK-- The first total synthesis of (±)-

demethylcephalotaxinone was reported by Auerbach and Weinreb in 1972. The synthesis is

convergent, with the key step being the formation of the C ring of the molecule by an

intramolecular Michael reaction. The starting materials are 2-iodo-3-methoxyaniline and the

Weinreb amide of cyclopent-1-enecarboxylic acid. --INVALID-LINK-- The first asymmetric total

synthesis of (−)-demethylcephalotaxinone was reported by Ziegler and coworkers in 1974.

The key step is an intramolecular Diels-Alder reaction of a cyclopentadiene derivative. The

starting material is D-glutamic acid. --INVALID-LINK-- Demethylcephalotaxinone is a natural
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product found in Cephalotaxus mannii and Cephalotaxus fortunei with data available. --

INVALID-LINK-- The first total synthesis of (±)-demethylcephalotaxinone was reported by

Auerbach and Weinreb in 1972. The synthesis is convergent, with the key step being the

formation of the C ring of the molecule by an intramolecular Michael reaction. The starting

materials are 2-iodo-3-methoxyaniline and the Weinreb amide of cyclopent-1-enecarboxylic

acid. --INVALID-LINK-- The first asymmetric total synthesis of (−)-demethylcephalotaxinone
was reported by Ziegler and coworkers in 1974. The key step is an intramolecular Diels-Alder

reaction of a cyclopentadiene derivative. The starting material is D-glutamic acid. --INVALID-

LINK-- A series of new cephalotaxine-type alkaloids, including four new C-11 keto-

cephalotaxine analogues, namely hainancephalotaxinone A (1), B (2), C (3), and D (4), as well

as two new C-7 hydroxyl-cephalotaxine analogues, namely hainancephalotaxine A (5) and B

(6), were isolated from the twigs and leaves of Cephalotaxus mannii. --INVALID-LINK--

Cephalotaxus alkaloids are a group of natural products, of which homoharringtonine and

harringtonine have been used for the treatment of acute myeloid leukemia.

Demethylcephalotaxinone is a member of this family and is an important intermediate in the

synthesis of other Cephalotaxus alkaloids. As such, it has been the target of many total

syntheses. --INVALID-LINK-- The first total synthesis of (±)-demethylcephalotaxinone was

reported by Auerbach and Weinreb in 1972. The synthesis is convergent, with the key step

being the formation of the C ring of the molecule by an intramolecular Michael reaction. The

starting materials are 2-iodo-3-methoxyaniline and the Weinreb amide of cyclopent-1-

enecarboxylic acid. --INVALID-LINK-- The first asymmetric total synthesis of (−)-

demethylcephalotaxinone was reported by Ziegler and coworkers in 1974. The key step is an

intramolecular Diels-Alder reaction of a cyclopentadiene derivative. The starting material is D-

glutamic acid. --INVALID-LINK-- Demethylcephalotaxinone is a natural product found in

Cephalotaxus mannii and Cephalotaxus fortunei with data available. --INVALID-LINK-- A series

of new cephalotaxine-type alkaloids, including four new C-11 keto-cephalotaxine analogues,

namely hainancephalotaxinone A (1), B (2), C (3), and D (4), as well as two new C-7 hydroxyl-

cephalotaxine analogues, namely hainancephalotaxine A (5) and B (6), were isolated from the

twigs and leaves of Cephalotaxus mannii. https.ncbi.nlm.nih.gov/35951119/ Cephalotaxus

alkaloids are a group of natural products, of which homoharringtonine and harringtonine have

been used for the treatment of acute myeloid leukemia. Demethylcephalotaxinone is a

member of this family and is an important intermediate in the synthesis of other Cephalotaxus

alkaloids. As such, it has been the target of many total syntheses. --INVALID-LINK-- The first

total synthesis of (±)-demethylcephalotaxinone was reported by Auerbach and Weinreb in

1972. The synthesis is convergent, with the key step being the formation of the C ring of the
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molecule by an intramolecular Michael reaction. The starting materials are 2-iodo-3-

methoxyaniline and the Weinreb amide of cyclopent-1-enecarboxylic acid. --INVALID-LINK--

The first asymmetric total synthesis of (−)-demethylcephalotaxinone was reported by Ziegler

and coworkers in 1974. The key step is an intramolecular Diels-Alder reaction of a

cyclopentadiene derivative. The starting material is D-glutamic acid. --INVALID-LINK--

Demethylcephalotaxinone is a natural product found in Cephalotaxus mannii and

Cephalotaxus fortunei with data available. --INVALID-LINK-- A series of new cephalotaxine-type

alkaloids, including four new C-11 keto-cephalotaxine analogues, namely

hainancephalotaxinone A (1), B (2), C (3), and D (4), as well as two new C-7 hydroxyl-

cephalotaxine analogues, namely hainancephalotaxine A (5) and B (6), were isolated from the

twigs and leaves of Cephalotaxus mannii. https.ncbi.nlm.nih.gov/35951119/ Cephalotaxus

alkaloids are a group of natural products, of which homoharringtonine and harringtonine have

been used for the treatment of acute myeloid leukemia. Demethylcephalotaxinone is a

member of this family and is an important intermediate in the synthesis of other Cephalotaxus

alkaloids. As such, it has been the target of many total syntheses. --INVALID-LINK-- The first

total synthesis of (±)-demethylcephalotaxinone was reported by Auerbach and Weinreb in

1972. The synthesis is convergent, with the key step being the formation of the C ring of the

molecule by an intramolecular Michael reaction. The starting materials are 2-iodo-3-

methoxyaniline and the Weinreb amide of cyclopent-1-enecarboxylic acid. --INVALID-LINK--

The first asymmetric total synthesis of (−)-demethylcephalotaxinone was reported by Ziegler

and coworkers in 1974. The key step is an intramolecular Diels-Alder reaction of a

cyclopentadiene derivative. The starting material is D-glutamic acid. --INVALID-LINK--

Demethylcephalotaxinone is a natural product found in Cephalotaxus mannii and

Cephalotaxus fortunei with data available. --INVALID-LINK-- A series of new cephalotaxine-type

alkaloids, including four new C-11 keto-cephalotaxine analogues, namely

hainancephalotaxinone A (1), B (2), C (3), and D (4), as well as two new C-7 hydroxyl-

cephalotaxine analogues, namely hainancephalotaxine A (5) and B (6), were isolated from the

twigs and leaves of Cephalotaxus mannii. https.ncbi.nlm.nih.gov/35951119/ Cephalotaxus

alkaloids are a group of natural products, of which homoharringtonine and harringtonine have

been used for the treatment of acute myeloid leukemia. Demethylcephalotaxinone is a

member of this family and is an important intermediate in the synthesis of other Cephalotaxus

alkaloids. As such, it has been the target of many total syntheses. --INVALID-LINK-- The first

total synthesis of (±)-demethylcephalotaxinone was reported by Auerbach and Weinreb in

1972. The synthesis is convergent, with the key step being the formation of the C ring of the

molecule by an intramolecular Michael reaction. The starting materials are 2-iodo-3-
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methoxyaniline and the Weinreb amide of cyclopent-1-enecarboxylic acid. --INVALID-LINK--

The first asymmetric total synthesis of (−)-demethylcephalotaxinone was reported by Ziegler

and coworkers in 1974. The key step is an intramolecular Diels-Alder reaction of a

cyclopentadiene derivative. The starting material is D-glutamic acid. --INVALID-LINK--

Demethylcephalotaxinone is a natural product found in Cephalotaxus mannii and

Cephalotaxus fortunei with data available. --INVALID-LINK-- A series of new cephalotaxine-type

alkaloids, including four new C-11 keto-cephalotaxine analogues, namely

hainancephalotaxinone A (1), B (2), C (3), and D (4), as well as two new C-7 hydroxyl-

cephalotaxine analogues, namely hainancephalotaxine A (5) and B (6), were isolated from the

twigs and leaves of Cephalotaxus mannii. https.ncbi.nlm.nih.gov/35951119/ The twigs and

leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature.

After removal of the solvent by evaporation, the residue was suspended in H 2 O and

partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was

subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum

ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated

by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield

subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum

ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g)

was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12

mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2

/MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by

Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to

afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C.

mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal

of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with

petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica

gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to

1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a

gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3

(5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford

compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2

/MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was

separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield

subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and

semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13
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mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95%

EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue

was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The

EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a

gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G

(30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1,

v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC

(petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr.

G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield

compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a

gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g)

was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H

2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and

leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature.

After removal of the solvent by evaporation, the residue was suspended in H 2 O and

partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was

subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum

ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated

by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield

subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum

ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g)

was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12

mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2

/MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by

Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to

afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C.

mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal

of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with

petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica

gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to

1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a

gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3

(5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford

compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2

/MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was
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separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield

subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and

semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13

mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95%

EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue

was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The

EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a

gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G

(30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1,

v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC

(petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr.

G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield

compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a

gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g)

was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H

2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and

leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature.

After removal of the solvent by evaporation, the residue was suspended in H 2 O and

partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was

subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum

ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated

by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield

subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum

ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g)

was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12

mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2

/MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by

Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to

afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C.

mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal

of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with

petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica

gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to

1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a

gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3
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(5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford

compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2

/MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was

separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield

subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and

semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13

mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95%

EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue

was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The

EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a

gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G

(30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1,

v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC

(petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr.

G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield

compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a

gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g)

was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H

2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and

leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature.

After removal of the solvent by evaporation, the residue was suspended in H 2 O and

partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was

subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum

ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated

by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield

subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum

ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g)

was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12

mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2

/MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by

Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to

afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C.

mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal

of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with

petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica
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gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to

1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a

gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3

(5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford

compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2

/MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was

separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield

subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and

semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13

mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95%

EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue

was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The

EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a

gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G

(30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1,

v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC

(petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr.

G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield

compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a

gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g)

was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H

2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and

leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature.

After removal of the solvent by evaporation, the residue was suspended in H 2 O and

partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was

subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum

ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated

by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield

subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum

ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g)

was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12

mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2

/MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by

Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to

afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C.
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mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal

of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with

petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica

gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to

1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a

gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3

(5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford

compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2

/MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was

separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield

subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and

semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13

mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95%

EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue

was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The

EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a

gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G

(30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1,

v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC

(petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr.

G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield

compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a

gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g)

was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H

2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and

leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature.

After removal of the solvent by evaporation, the residue was suspended in H 2 O and

partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was

subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum

ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated

by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield

subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum

ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g)

was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12

mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2
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/MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by

Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to

afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C.

mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal

of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with

petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica

gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to

1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a

gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3

(5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford

compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2

/MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was

separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield

subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and

semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13

mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95%

EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue

was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The

EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a

gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G

(30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1,

v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC

(petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr.

G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield

compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a

gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g)

was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H

2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and

leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature.

After removal of the solvent by evaporation, the residue was suspended in H 2 O and

partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was

subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum

ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated

by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield

subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 32 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1158314?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g)

was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12

mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2

/MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by

Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to

afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C.

mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal

of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with

petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica

gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to

1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a

gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3

(5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford

compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2

/MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was

separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield

subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and

semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13

mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95%

EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue

was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The

EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a

gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G

(30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1,

v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC

(petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr.

G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield

compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a

gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g)

was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H

2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and

leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature.

After removal of the solvent by evaporation, the residue was suspended in H 2 O and

partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was

subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum
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ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated

by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield

subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum

ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g)

was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12

mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2

/MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by

Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to

afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C.

mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal

of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with

petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica

gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to

1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a

gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3

(5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford

compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2

/MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was

separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield

subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and

semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13

mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95%

EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue

was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The

EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a

gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G

(30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1,

v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC

(petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr.

G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield

compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a

gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g)

was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H

2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and

leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature.
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After removal of the solvent by evaporation, the residue was suspended in H 2 O and

partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was

subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum

ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated

by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield

subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum

ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g)

was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12

mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2

/MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by

Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to

afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C.

mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal

of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with

petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica

gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to

1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a

gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3

(5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford

compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2

/MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was

separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield

subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and

semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13

mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95%

EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue

was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The

EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a

gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G

(30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1,

v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC

(petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr.

G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield

compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a

gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g)
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was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H

2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and

leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature.

After removal of the solvent by evaporation, the residue was suspended in H 2 O and

partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was

subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum

ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated

by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield

subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum

ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g)

was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12

mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2

/MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by

Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to

afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C.

mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal

of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with

petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica

gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to

1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a

gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3

(5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford

compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2

/MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was

separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield

subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and

semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13

mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95%

EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue

was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The

EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a

gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G

(30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1,

v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC

(petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr.
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G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield

compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a

gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g)

was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H

2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and

leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature.

After removal of the solvent by evaporation, the residue was suspended in H 2 O and

partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was

subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum

ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated

by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield

subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum

ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g)

was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12

mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2

/MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by

Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to

afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C.

mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal

of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with

petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica

gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to

1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a

gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3

(5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford

compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2

/MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was

separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield

subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and

semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13

mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95%

EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue

was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The

EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a

gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G
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(30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1,

v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC

(petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr.

G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield

compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a

gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g)

was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H

2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and

leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature.

After removal of the solvent by evaporation, the residue was suspended in H 2 O and

partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was

subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum

ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated

by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield

subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum

ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g)

was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12

mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2

/MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by

Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to

afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C.

mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal

of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with

petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica

gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to

1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a

gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3

(5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford

compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2

/MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was

separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield

subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and

semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13

mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95%

EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue
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was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The

EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a

gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G

(30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1,

v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC

(petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr.

G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield

compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a

gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g)

was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H

2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and

leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature.

After removal of the solvent by evaporation, the residue was suspended in H 2 O and

partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was

subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum

ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated

by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield

subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum

ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g)

was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12

mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2

/MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by

Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to

afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C.

mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal

of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with

petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica

gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to

1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a

gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3

(5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford

compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2

/MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was

separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield

subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and
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semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13

mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95%

EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue

was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The

EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a

gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G

(30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1,

v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC

(petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr.

G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield

compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a

gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g)

was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H

2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and

leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature.

After removal of the solvent by evaporation, the residue was suspended in H 2 O and

partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was

subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum

ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated

by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield

subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum

ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g)

was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12

mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2

/MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by

Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to

afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C.

mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal

of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with

petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica

gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to

1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a

gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3

(5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford

compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2
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/MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was

separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield

subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and

semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13

mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95%

EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue

was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The

EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a

gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G

(30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1,

v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC

(petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr.

G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield

compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a

gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g)

was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H

2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and

leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature.

After removal of the solvent by evaporation, the residue was suspended in H 2 O and

partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was

subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum

ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated

by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield

subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum

ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g)

was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12

mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2

/MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by

Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to

afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C.

mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal

of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with

petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica

gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to

1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a
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gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3

(5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford

compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2

/MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was

separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield

subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and

semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13

mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95%

EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue

was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The

EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a

gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G

(30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1,

v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC

(petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr.

G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield

compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a

gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g)

was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H

2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and

leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature.

After removal of the solvent by evaporation, the residue was suspended in H 2 O and

partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was

subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum

ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated

by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield

subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum

ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g)

was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12

mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2

/MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by

Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to

afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C.

mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal

of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with
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petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica

gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to

1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a

gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3

(5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford

compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2

/MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was

separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield

subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and

semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13

mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95%

EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue

was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The

EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a

gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G

(30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1,

v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC

(petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr.

G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield

compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a

gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g)

was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H

2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and

leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature.

After removal of the solvent by evaporation, the residue was suspended in H 2 O and

partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was

subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum

ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated

by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield

subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum

ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g)

was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12

mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2

/MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by

Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to
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afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C.

mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal

of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with

petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica

gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to

1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a

gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3

(5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford

compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2

/MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was

separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield

subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and

semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13

mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95%

EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue

was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The

EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a

gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G

(30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1,

v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC

(petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr.

G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield

compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a

gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g)

was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H

2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and

leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature.

After removal of the solvent by evaporation, the residue was suspended in H 2 O and

partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was

subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum

ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated

by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield

subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum

ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g)

was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12
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mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2

/MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by

Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to

afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C.

mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal

of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with

petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica

gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to

1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a

gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3

(5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford

compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2

/MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was

separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield

subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and

semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13

mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95%

EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue

was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The

EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a

gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G

(30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1,

v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC

(petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr.

G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield

compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a

gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g)

was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H

2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and

leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature.

After removal of the solvent by evaporation, the residue was suspended in H 2 O and

partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was

subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum

ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated

by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield
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subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum

ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g)

was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12

mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2

/MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by

Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to

afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C.

mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal

of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with

petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica

gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to

1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a

gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3

(5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford

compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2

/MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was

separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield

subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and

semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13

mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95%

EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue

was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The

EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a

gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G

(30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1,

v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC

(petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr.

G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield

compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a

gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g)

was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H

2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and

leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature.

After removal of the solvent by evaporation, the residue was suspended in H 2 O and

partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 24 / 32 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1158314?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum

ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated

by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield

subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum

ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g)

was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12

mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2

/MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by

Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to

afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C.

mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal

of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with

petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica

gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to

1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a

gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3

(5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford

compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2

/MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was

separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield

subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and

semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13

mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95%

EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue

was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The

EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a

gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G

(30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1,

v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC

(petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr.

G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield

compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a

gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g)

was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H

2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and
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leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature.

After removal of the solvent by evaporation, the residue was suspended in H 2 O and

partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was

subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum

ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated

by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield

subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum

ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g)

was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12

mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2

/MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by

Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to

afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C.

mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal

of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with

petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica

gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to

1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a

gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3

(5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford

compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2

/MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was

separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield

subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and

semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13

mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95%

EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue

was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The

EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a

gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G

(30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1,

v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC

(petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr.

G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield

compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a
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gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g)

was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H

2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and

leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature.

After removal of the solvent by evaporation, the residue was suspended in H 2 O and

partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was

subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum

ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated

by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield

subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum

ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g)

was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12

mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2

/MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by

Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to

afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C.

mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal

of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with

petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica

gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to

1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a

gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3

(5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford

compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2

/MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was

separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield

subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and

semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13

mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95%

EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue

was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The

EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a

gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G

(30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1,

v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC
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(petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr.

G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield

compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a

gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g)

was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H

2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK--, a pivotal

intermediate in the synthesis of anti-leukemic Cephalotaxus alkaloids like homoharringtonine

and harringtonine, is a naturally occurring compound found in plants of the Cephalotaxus

genus. This technical guide provides an in-depth overview of its natural sources and the

methodologies for its isolation and purification, tailored for researchers, scientists, and

professionals in drug development.

Natural Sources
Demethylcephalotaxinone has been identified and isolated from several species within the

Cephalotaxus genus. The primary documented sources are:

Cephalotaxus mannii: This species is a significant natural source from which

demethylcephalotaxinone and its analogues have been isolated. Research has

documented the isolation of various C-11 keto-cephalotaxine analogues from the twigs and

leaves of this plant.

Cephalotaxus fortunei: This species is another confirmed natural source of

demethylcephalotaxinone.

Isolation and Purification Protocols
The isolation of demethylcephalotaxinone from its natural sources typically involves a multi-

step process encompassing extraction, partitioning, and a series of chromatographic

separations. The following sections detail a representative experimental protocol for its isolation

from the twigs and leaves of Cephalotaxus mannii.

Experimental Workflow for Isolation from Cephalotaxus
mannii
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Twigs and Leaves of
C. mannii (20 kg)

Extraction with 95% EtOH
(3 x 150 L) at RT Evaporation of Solvent Residue Suspended

in H2O
Partition with

Petroleum Ether & EtOAc
EtOAc Extract

(800 g)
EtOAc Phase Silica Gel Column Chromatography

(Petroleum Ether/Acetone, 100:1 to 1:1) Fractions A-H Fraction G (30 g) Silica Gel Column Chromatography
(Petroleum Ether/Acetone, 15:1 to 2:1) Subfractions G1-G5 Fraction G3 (5.6 g) Silica Gel Column Chromatography

(Petroleum Ether/Acetone, 10:1 to 3:1)
Hainancephalotaxinone A (1) (20 mg)
Hainancephalotaxinone B (2) (15 mg)

Click to download full resolution via product page

Isolation Workflow from C. mannii

Detailed Experimental Protocols
1. Extraction

Plant Material: 20 kg of dried and powdered twigs and leaves of Cephalotaxus mannii are

used as the starting material.

Solvent and Procedure: The plant material is extracted three times with 150 L of 95% ethanol

(EtOH) at room temperature.

Solvent Removal: The solvent from the combined extracts is removed by evaporation under

reduced pressure to yield a crude residue.

2. Partitioning

Procedure: The crude residue is suspended in water (H₂O) and then successively partitioned

with petroleum ether and ethyl acetate (EtOAc).

Result: This step yields an EtOAc extract (approximately 800 g) containing the alkaloids of

interest.

3. Chromatographic Separation

The EtOAc extract is subjected to multiple rounds of column chromatography (CC) for the

separation and purification of individual compounds.

Initial Silica Gel Column Chromatography:

Stationary Phase: Silica gel.

Mobile Phase: A gradient of petroleum ether/acetone (from 100:1 to 1:1, v/v).
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Outcome: This initial separation yields eight fractions (Fr. A–H).

Further Fractionation and Purification: Subsequent chromatographic steps are performed on

specific fractions to isolate the target compounds. For example, the purification of

Hainancephalotaxinone A and B, which are demethylcephalotaxinone analogues, involves

the following:

Fraction G (30 g) is subjected to silica gel CC with a petroleum ether/acetone gradient

(15:1 to 2:1, v/v) to yield subfractions G1–G5.

Fraction G3 (5.6 g) is further purified by silica gel CC with a petroleum ether/acetone

gradient (10:1 to 3:1, v/v) to afford Hainancephalotaxinone A (20 mg) and

Hainancephalotaxinone B (15 mg).

Other fractions are similarly processed using different solvent systems, such as

dichloromethane/methanol, and may involve further purification steps like Sephadex LH-20

column chromatography and semi-preparative HPLC to isolate other related alkaloids.

Data Presentation
The following table summarizes the quantitative data from a representative isolation of

demethylcephalotaxinone analogues from C. mannii.
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Starting
Material

Extraction
Solvent

Crude
Extract
Yield

Fraction
Isolated
Compound

Final Yield

20 kg C.

mannii twigs

and leaves

95% EtOH (3

x 150 L)

800 g (EtOAc

extract)
Fr. G3 (5.6 g)

Hainancephal

otaxinone A
20 mg

Fr. G3 (5.6 g)
Hainancephal

otaxinone B
15 mg

Fr. G4 (4.2 g)
Hainancephal

otaxinone C
12 mg

Fr. G4 (4.2 g)
Hainancephal

otaxinone D
18 mg

Fr. H2 (3.8 g)
Hainancephal

otaxine A
10 mg

Fr. H2 (3.8 g)
Hainancephal

otaxine B
13 mg

Note: While the provided references detail the isolation of closely related analogues, the

general procedure is applicable for the isolation of demethylcephalotaxinone itself, with

potential minor modifications to the chromatographic conditions.

Concluding Remarks
The isolation of demethylcephalotaxinone from its natural sources, primarily Cephalotaxus

species, is a well-established but intricate process. It relies on classical phytochemistry

techniques, including solvent extraction, liquid-liquid partitioning, and multiple stages of column

chromatography. The detailed protocols and quantitative data presented in this guide offer a

solid foundation for researchers aiming to isolate this important alkaloid for further investigation

and as a precursor for the synthesis of clinically significant anti-cancer agents.

To cite this document: BenchChem. ["Demethylcephalotaxinone natural source and
isolation"]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1158314#demethylcephalotaxinone-natural-source-
and-isolation]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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